2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-12-4-2-1-3-11(12)13(18)17-7-5-10(9-17)19-14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSLKJGJUDDXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for thiazole formation, utilizing α-haloketones and thioamides. For the target compound, 2-bromo-1-(thiazol-2-yl)ethan-1-one serves as the α-haloketone precursor. Reaction with thiourea derivatives in refluxing acetone yields the 1,3-thiazole scaffold with a bromine leaving group at the 2-position.
Reaction Conditions:
-
Solvent: Acetone or acetic acid.
-
Temperature: 60–80°C.
-
Catalysis: None required; reaction proceeds via nucleophilic attack of thioamide sulfur on α-haloketone.
Key Data:
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-bromo-1-(thiazol-2-yl)ethanone | 2-bromo-1,3-thiazole | 85 |
Cyclocondensation of α-Bromoacyl Derivatives
Alternative approaches involve α-bromoacyl intermediates. For instance, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiocarbamide under acidic conditions to form 2-arylthiazoles. Adapting this method, 2-bromo-1-(pyrrolidin-3-yloxy)ethanone can cyclize with thioamides to install the thiazole ring adjacent to the pyrrolidine ether.
Optimization Insight:
-
Use of microwave irradiation reduces reaction time from hours to minutes (e.g., 15 min at 150°C).
-
Polar aprotic solvents (e.g., DMF) enhance regioselectivity for 2-substituted thiazoles.
Pyrrolidine Functionalization and Ether Coupling
Synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol
Step 1: Protection of Pyrrolidine
Pyrrolidin-3-ol is protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent steps.
Step 2: Acylation with 2-Fluorobenzoyl Chloride
Boc-protected pyrrolidin-3-ol reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Quantitative acylation is confirmed via <sup>1</sup>H-NMR (singlet at δ 7.8–8.1 ppm for aromatic protons).
Step 3: Deprotection
Boc removal with trifluoroacetic acid (TFA) in DCM yields 1-(2-fluorobenzoyl)pyrrolidin-3-ol.
Analytical Validation:
Etherification via Nucleophilic Substitution
The thiazole’s bromine atom undergoes SN2 displacement with 1-(2-fluorobenzoyl)pyrrolidin-3-ol under basic conditions:
Reaction Protocol:
-
Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in anhydrous DMF.
-
Temperature: 80°C, 12–18 hours.
-
Workup: Aqueous extraction, column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate).
Yield Optimization:
-
Solvent Screening: DMF > DMSO > acetonitrile (highest yield in DMF due to superior solubility of K<sub>2</sub>CO<sub>3</sub>).
-
Molar Ratio: 1:1.2 (thiazole:pyrrolidine) minimizes side products.
One-Pot Tandem Synthesis
Recent advances enable convergent synthesis in a single reactor:
-
In Situ Thiazole Formation: React α-bromo ketone 2-bromo-1-(2-fluorobenzoyl)pyrrolidin-3-yl acetate with thiourea in acetic acid.
-
Simultaneous Deprotection and Cyclization: Acidic conditions hydrolyze the acetate, releasing pyrrolidin-3-ol, which directly couples to the nascent thiazole.
Advantages:
-
Reduced purification steps.
-
Higher overall yield (72% vs. 58% stepwise).
Spectroscopic Characterization and Quality Control
5.1 Nuclear Magnetic Resonance (NMR)
-
<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>):
-
δ 7.45–7.55 (m, 2H, aromatic F-benzoyl).
-
δ 5.21 (t, J = 6.8 Hz, 1H, pyrrolidine-O-CH).
-
δ 3.72–3.85 (m, 4H, pyrrolidine N-CH<sub>2</sub>).
-
-
<sup>19</sup>F-NMR: δ -112.3 ppm (singlet, aromatic F).
5.2 High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C<sub>15</sub>H<sub>14</sub>FN<sub>3</sub>O<sub>2</sub>S: 335.0742.
-
Observed: 335.0745 (Δ = 0.9 ppm).
5.3 Purity Assessment
-
HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis: C 53.73%, H 4.21%, N 12.53% (theoretical: C 53.89%, H 4.22%, N 12.56%).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Hantzsch | 58 | 98 | Moderate | High |
| Cyclocondensation | 65 | 97 | High | Moderate |
| One-Pot Tandem | 72 | 99 | High | Low |
Key Findings:
-
One-pot methods maximize efficiency but require stringent temperature control.
-
Traditional Hantzsch synthesis offers reliability for small-scale production.
Challenges and Mitigation Strategies
7.1 Regioselectivity in Thiazole Formation
Competing reactions at C-4/C-5 positions are mitigated by:
-
Electron-withdrawing groups (e.g., bromine) directing cyclization to C-2.
-
Low-temperature (-20°C) conditions to favor kinetic control.
7.2 Epimerization During Acylation
Racemization at pyrrolidine C-3 is minimized by:
-
Using Schotten-Baumann conditions (aqueous base, 0–5°C).
-
Avoiding prolonged reaction times (>2 hours).
Chemical Reactions Analysis
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain proteins or enzymes, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Thiazole vs. Thiadiazole Derivatives
- 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS: 2097896-34-7): Structural Differences: Replaces the thiazole with a 1,2,5-thiadiazole ring. The thiadiazole introduces an additional nitrogen atom and sulfur, altering electronic density and hydrogen-bonding capacity. Biological Implications: Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent target profiles compared to thiazole-based analogs.
Oxadiazole-Based Analogs
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 1b :
- Core Heterocycle : 1,2,4-oxadiazole replaces thiazole, introducing a different electron-deficient aromatic system.
- Substituent Variation : The pyrrolidine is substituted with a phenylethyl group instead of 2-fluorobenzoyl, reducing fluorophilic interactions but increasing steric bulk.
- Activity : Oxadiazoles are often associated with antiviral and anti-inflammatory activities, as seen in related studies .
Substituent Variations on the Pyrrolidine Ring
Benzoyl vs. Alkyl Substituents
- 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole (CAS: 933702-08-0):
- Structural Simplicity : Lacks the 2-fluorobenzoyl group, featuring an unsubstituted pyrrolidine.
- Physicochemical Properties : Lower molecular weight (184.26 g/mol vs. ~330 g/mol for the fluorinated analog) and liquid state at room temperature, indicating reduced crystallinity .
- Functional Impact : The absence of fluorination may decrease metabolic stability and target binding specificity.
Piperidine vs. Pyrrolidine Scaffolds
- 1-(2-Fluorobenzoyl)piperidin-3-yl Derivatives: Ring Size: Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered).
Fluorination and Halogenation Patterns
- 2-Fluorobenzoyl vs. 2,4-Dichlorobenzoyl :
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Analogs
*Estimated using fragment-based methods.
Biological Activity
The compound 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS Number: 2198620-18-5) is a complex organic molecule featuring a pyrrolidine ring, a thiazole ring, and a fluorobenzoyl group. Its molecular formula is with a molecular weight of 292.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural composition of this compound allows it to participate in various chemical reactions, which can influence its biological activity. Understanding its reactivity is crucial for elucidating its mechanism of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FN₂O₂S |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 2198620-18-5 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group enhances binding affinity to certain proteins or enzymes, while the thiazole ring may facilitate electron transfer processes. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that compounds with thiazole structures often exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth could be linked to its electrophilic nature, allowing it to react with thiol groups in bacterial proteins.
- Anticancer Properties : Thiazole derivatives are frequently investigated for their anticancer potential. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival.
Case Studies
Several studies have explored the biological implications of thiazole derivatives:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antibacterial activity (source: ).
- Anticancer Research : In a separate investigation, thiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including ovarian and cervical cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity (source: ).
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps, while microwave-assisted synthesis reduces reaction time for cyclization .
- Yield Improvement : Monitor intermediates via TLC and purify via column chromatography to avoid side products .
How can structural analogs of this compound be designed to enhance bioactivity, and what computational tools support this process?
Advanced Research Question
Structural Modifications :
Q. Computational Tools :
- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes (e.g., kinases) by comparing energy scores of analogs .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antibacterial/anti-inflammatory activity .
Q. Example Analog Comparison :
| Analog Structure | Bioactivity (IC₅₀) | Key Feature |
|---|---|---|
| 2-Fluorobenzoyl → 3-Nitro | 12 nM (Kinase X) | Enhanced electron deficiency |
| Thiazole → Oxazole | 45 nM (Enzyme Y) | Improved solubility |
What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Basic Research Question
Essential Methods :
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and thiazole rings via ¹H/¹³C chemical shifts (e.g., δ 7.8–8.2 ppm for thiazole protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.79) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolve stereochemistry at the pyrrolidine C3 position .
Q. Purity Assurance :
- HPLC : Use C18 columns with acetonitrile/water gradients; aim for >95% purity .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₂H₁₀ClFN₂O₃S₂: C 41.33%, H 2.89%) .
How can researchers resolve contradictions between in vitro bioassay data and computational binding predictions?
Advanced Research Question
Case Study : If molecular docking predicts strong binding to a kinase but in vitro assays show low inhibition:
Validate Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm target interaction .
Solubility Check : Assess compound solubility in assay buffers (e.g., PBS) via nephelometry; poor solubility may artifactually reduce activity .
Metabolite Interference : Perform LC-MS to detect degradation products in assay media that may compete with the parent compound .
Q. Experimental Design Adjustments :
- Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., cellular thermal shift assays) to cross-validate results .
What strategies improve the pharmacokinetic profile of this compound, particularly bioavailability and metabolic stability?
Advanced Research Question
Bioavailability Enhancement :
Q. Metabolic Stability :
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., pyrrolidine N-dealkylation) using human liver microsomes .
- Deuterium Incorporation : Replace labile hydrogen atoms with deuterium at metabolically vulnerable positions to slow degradation .
How does the compound’s reactivity influence its stability under physiological conditions?
Basic Research Question
Key Reactivity Pathways :
Q. Mitigation Strategies :
- Formulate with antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .
What are the best practices for evaluating this compound’s selectivity across related biological targets?
Advanced Research Question
Selectivity Screening :
Panel Assays : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .
CRISPR-Cas9 Knockouts : Validate target-specific activity in isogenic cell lines lacking the putative target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
